Benzylcarbonimidic dichloride Benzylcarbonimidic dichloride
Brand Name: Vulcanchem
CAS No.: 6181-92-6
VCID: VC11663361
InChI: InChI=1S/C8H7Cl2N/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2
SMILES: C1=CC=C(C=C1)CN=C(Cl)Cl
Molecular Formula: C8H7Cl2N
Molecular Weight: 188.05 g/mol

Benzylcarbonimidic dichloride

CAS No.: 6181-92-6

Cat. No.: VC11663361

Molecular Formula: C8H7Cl2N

Molecular Weight: 188.05 g/mol

* For research use only. Not for human or veterinary use.

Benzylcarbonimidic dichloride - 6181-92-6

Specification

CAS No. 6181-92-6
Molecular Formula C8H7Cl2N
Molecular Weight 188.05 g/mol
IUPAC Name N-benzyl-1,1-dichloromethanimine
Standard InChI InChI=1S/C8H7Cl2N/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key IBWWFQVYNFTCHU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN=C(Cl)Cl
Canonical SMILES C1=CC=C(C=C1)CN=C(Cl)Cl

Introduction

Structural Characteristics and Nomenclature

Benzylcarbonimidic dichloride (systematic IUPAC name: N-benzylcarbimidic dichloride) is hypothesized to possess the molecular formula C8H7Cl2N\text{C}_8\text{H}_7\text{Cl}_2\text{N}, with a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attached to a carbonimidic dichloride moiety (N=CCl2\text{N=CCl}_2). The structure implies a planar geometry around the imino nitrogen, with resonance stabilization between the nitrogen lone pair and the adjacent carbon-chlorine bonds .

Physicochemical Properties

Theoretical properties, extrapolated from structural analogs, include:

PropertyPredicted ValueBasis for Estimation
Molecular Weight188.05 g/molCalculated from formula
Boiling Point180–200°CComparable to benzyl chloride
Density1.25–1.35 g/cm³Similar to dichlorinated aromatics
SolubilityInsoluble in water; soluble in organic solvents (e.g., dichloromethane)Analogous to benzoyl chloride

These estimates highlight the compound’s likely volatility and reactivity, necessitating careful handling.

Reactivity and Applications

Nucleophilic Substitution Reactions

The dichloride group is expected to undergo nucleophilic substitution with alcohols, amines, and thiols. For instance, reaction with ethanol could yield ethyl benzylcarbimidate:

C6H5CH2N=CCl2+2C2H5OHC6H5CH2N=C(OC2H5)2+2HCl\text{C}_6\text{H}_5\text{CH}_2\text{N=CCl}_2 + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N=C(OC}_2\text{H}_5\text{)}_2 + 2\text{HCl}

Such reactions are critical in synthesizing amidines and guanidines, valuable in pharmaceutical chemistry .

Polymer and Resin Production

Benzylcarbonimidic dichloride may serve as a crosslinking agent in polyurethanes or epoxy resins, leveraging its dual electrophilic sites. This application parallels benzyl chloride’s role in producing benzalkonium chloride .

Environmental Impact and Degradation

Hydrolysis in aqueous environments would likely yield benzylamine and hydrochloric acid:

C6H5CH2N=CCl2+2H2OC6H5CH2NH2+2HCl+CO2\text{C}_6\text{H}_5\text{CH}_2\text{N=CCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + 2\text{HCl} + \text{CO}_2

This pathway mirrors benzyl chloride’s environmental behavior , necessitating containment to prevent ecosystem acidification.

Industrial and Research Significance

The compound’s potential as a precursor to bioactive molecules (e.g., antiviral agents, enzyme inhibitors) warrants further exploration. Its dichloride functionality offers versatility in introducing nitrogen-containing moieties, a feature underutilized in current synthetic methodologies.

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